N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide
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Description
“N-[4-[2-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the piperidine ring, followed by various coupling reactions to assemble the full structure. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound contains an imidazole ring, a piperidine ring, and an amide group. The imidazole ring can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The amide group (-CONH2) is a common functional group in organic chemistry, often seen in proteins and other bioactive molecules .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For instance, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
Properties
IUPAC Name |
N-[4-[2-(3-methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-3-18(24)21-15-9-7-14(8-10-15)19(25)23-11-5-4-6-16(23)17-12-20-13-22(17)2/h3,7-10,12-13,16H,1,4-6,11H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBXLIWYGNFGQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCCN2C(=O)C3=CC=C(C=C3)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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